molecular formula C15H15BrO5 B2744692 Isopropyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate CAS No. 308295-35-4

Isopropyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2744692
M. Wt: 355.184
InChI Key: IZMLSNBWVXZXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in each step of the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with different reagents, the products it forms, and the conditions needed for these reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in different solvents, and its spectral properties .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

The research by Kawase, Okada, and Miwa (1970) delves into the Friedel-Crafts reaction of 2,3-dimethylbenzofuranyl ketones and corresponding carboxylic esters. This study highlights the acetylation and alkylation reactions leading to the synthesis of benzofuran derivatives, including processes that might involve compounds structurally similar to "Isopropyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate" (Kawase, Okada, & Miwa, 1970).

Synthetic Studies on Purine and Pyrimidine Derivatives

Raju et al. (1989) describe the synthesis and biological properties of purine and pyrimidine 5'-deoxy-5'-(dihydroxyphosphinyl)-beta-D-ribofuranosyl analogues of AMP, GMP, IMP, and CMP. This work involved the transformation of a precursor similar in complexity to "Isopropyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate" into glycosylated nucleoside analogues, demonstrating the compound's utility in synthesizing biologically relevant molecules (Raju, Smee, Robins, & Vaghefi, 1989).

Novel Anticholinesterases Research

Luo et al. (2005) explore the synthesis and evaluation of novel anticholinesterases based on the molecular skeletons of furobenzofuran and methanobenzodioxepine. This research presents the potential pharmacological applications of benzofuran derivatives, indicating the relevance of "Isopropyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate" in developing new therapeutics (Luo, Yu, Zhan, et al., 2005).

Catalytic Reactions in Water

The study by Verspui, Papadogianakis, and Sheldon (1998) on carbonylation and hydrocarboxylation reactions catalyzed by palladium trisulfonated triphenylphosphine complexes showcases the utility of water-soluble catalysts in organic synthesis, potentially including reactions with "Isopropyl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate" (Verspui, Papadogianakis, & Sheldon, 1998).

properties

IUPAC Name

propan-2-yl 5-acetyloxy-6-bromo-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO5/c1-7(2)19-15(18)14-8(3)20-12-6-11(16)13(5-10(12)14)21-9(4)17/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMLSNBWVXZXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OC(=O)C)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 5-(acetyloxy)-6-bromo-2-methyl-1-benzofuran-3-carboxylate

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